molecular formula C7H7ClO B3060988 7-Chlorobicyclo[3.2.0]hept-2-en-6-one CAS No. 20836-85-5

7-Chlorobicyclo[3.2.0]hept-2-en-6-one

Cat. No.: B3060988
CAS No.: 20836-85-5
M. Wt: 142.58 g/mol
InChI Key: TXTJXMFCYYBLNX-UHFFFAOYSA-N
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Description

7-Chlorobicyclo[3.2.0]hept-2-en-6-one is a bicyclic ketone of significant value in organic synthesis and medicinal chemistry. Its core utility lies in its role as a key synthetic intermediate. The compound is known to undergo stereospecific ring contractions when treated with aqueous base, a reaction that is highly dependent on the stereochemistry of the chlorine atom and the presence of any alkyl substituents, making it a versatile precursor to cyclopentenone and tropone derivatives . This reactivity has established it as a critical building block for the assembly of complex carbocyclic structures. Furthermore, this compound and its derivatives, such as 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, have played a foundational role in the development of synthetic routes to prostaglandins and thromboxanes . The 7,7-dichloro analogue, in particular, was used to initiate a synthetic pathway to Corey lactones, which are renowned synthons for these medicinally important molecules . Beyond traditional chemical synthesis, this compound has also been employed in biocatalytic applications. It serves as a substrate for enzymes like 3α,20β-hydroxysteroid dehydrogenase, demonstrating its relevance in enzymatic reduction studies . The compound is part of the broader class of oxy-functionalized bicyclo[3.2.0]carbocyclic molecules, which are recognized for offering different opportunities in each ring for the subsequent stereocontrolled assembly of valuable products . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorobicyclo[3.2.0]hept-2-en-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-6-4-2-1-3-5(4)7(6)9/h1-2,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTJXMFCYYBLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339448
Record name 7-Chlorobicyclo[3.2.0]hept-2-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20836-85-5
Record name 7-Chlorobicyclo[3.2.0]hept-2-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Chlorobicyclo 3.2.0 Hept 2 En 6 One

Chemo-Catalytic Approaches

Chemo-catalytic methods provide efficient and scalable routes to 7-chlorobicyclo[3.2.0]hept-2-en-6-one. These approaches primarily involve the construction of the bicyclic core through cycloaddition reactions, followed by targeted halogenation or dehalogenation steps to install the desired chloro-substituent at the C7 position.

[2+2] Cycloaddition Strategies

The [2+2] cycloaddition reaction is a powerful tool for the formation of four-membered rings and is the cornerstone for the synthesis of the bicyclo[3.2.0]heptane skeleton. Both dichloroketene (B1203229) cycloadditions and photochemical routes have been effectively utilized.

A primary and widely used method for the synthesis of the bicyclo[3.2.0]heptenone core involves the [2+2] cycloaddition of dichloroketene with cyclopentadiene (B3395910). This reaction directly furnishes 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, which is a direct precursor to the target compound. prepchem.comthieme-connect.dechemicalbook.com

The dichloroketene is typically generated in situ from either dichloroacetyl chloride and a tertiary amine base like triethylamine, or from trichloroacetyl chloride. chemicalbook.comthieme-connect.de The reaction with freshly distilled cyclopentadiene proceeds efficiently in a suitable solvent such as hexane. prepchem.com For example, a vigorously stirred solution of cyclopentadiene and dichloroacetyl chloride in hexane, when treated with triethylamine, yields 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one after stirring for several hours under a nitrogen atmosphere. prepchem.com

Reaction Conditions for Dichloroketene Cycloaddition
ReactantsReagentsSolventReaction TimeProductYield
Cyclopentadiene, Dichloroacetyl chlorideTriethylamineHexane1.5 hr addition, 15 hr stirring7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-oneNot specified
Cyclopentadiene, Trichloroacetyl chlorideTriethylaminePentane4 hr addition, 2 hr reflux7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-oneNot specified

Photochemical [2+2] cycloaddition represents an alternative strategy for constructing the bicyclo[3.2.0]heptane core. researchgate.net This method involves the irradiation of a cyclopentenone derivative in the presence of an alkene. researchgate.net While this approach offers a pathway to a variety of substituted bicyclo[3.2.0]heptanes, its application to the direct synthesis of this compound precursors is less commonly reported than the dichloroketene route.

The stereoselectivity of intermolecular photochemical cycloadditions can be low, often resulting in a mixture of exo and endo adducts. researchgate.net However, intramolecular variants of this reaction can exhibit higher stereochemical control. researchgate.netarkat-usa.org For instance, the intramolecular photocycloaddition of a diene can construct the cyclobutene (B1205218) skeleton, which can then be further functionalized. arkat-usa.org Copper(I)-catalyzed intramolecular [2+2] photocycloadditions of 1,6-dienes are also known to produce bicyclo[3.2.0]heptane structures. acs.org These photochemical methods provide access to the parent bicyclo[3.2.0]hept-2-en-6-one, which would then require a subsequent halogenation step. mdpi.com

Post-Cycloaddition Functionalization and Halogenation Reactions

Following the construction of the bicyclic ring system, subsequent reactions are necessary to introduce the single chlorine atom at the C7 position with the desired regiochemistry and stereochemistry.

The most common route to this compound involves the regioselective reductive dehalogenation of the readily available 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one. thieme-connect.denih.gov This transformation can be achieved using various reducing agents.

A well-established method employs zinc powder in acetic acid. thieme-connect.de This system effectively removes one chlorine atom to yield the monochlorinated product. The reduction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with zinc/acetic acid proceeds via the endo-monochloro adduct to give bicyclo[3.2.0]hept-2-en-6-one in high yield. thieme-connect.de The stereochemistry of the resulting 7-chloro substituent is an important consideration in these reductions. Enzymatic reductions have also been explored, for instance, using 3α,20β-hydroxysteroid dehydrogenase, which can provide access to enantiomerically enriched chloro-alcohols that can be oxidized back to the ketone. google.com

Reductive Dehalogenation of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
Starting MaterialReducing Agent/SystemKey IntermediateFinal ProductYield
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-oneZinc/Acetic Acidendo-7-Chlorobicyclo[3.2.0]hept-2-en-6-oneBicyclo[3.2.0]hept-2-en-6-one95%

Direct halogenation of the parent bicyclo[3.2.0]hept-2-en-6-one at the C7 position presents a more direct, albeit less commonly employed, synthetic route. The challenge in this approach lies in controlling the regioselectivity and preventing reactions at the double bond. Electrophilic bromination of bicyclo[3.2.0]hept-2-en-6-ones, for example, has been shown to react at the C=C double bond, leading to 2,3-disubstituted products rather than substitution at C7. rsc.org

The synthesis of this compound is predominantly achieved through the dichloroketene cycloaddition followed by a reductive dehalogenation step, as this pathway offers excellent control over the placement of the halogen. prepchem.comthieme-connect.de

Ring Contraction and Expansion Methodologies Towards the Bicyclo[3.2.0]hept-2-en-6-one Framework

Ring contraction and expansion reactions represent powerful strategies for constructing the strained bicyclo[3.2.0]heptane core. These methods often leverage readily available starting materials to create the fused four- and five-membered ring system.

Ring Contraction:

A notable ring contraction method for forming bicyclic systems is the Favorskii rearrangement and its variants. thieme-connect.de For instance, the homo-Favorskii rearrangement can be employed to synthesize bicyclo[3.2.0]heptenone structures. ethz.ch This process typically involves the treatment of a suitable α-haloketone with a base to induce a ring contraction. Specifically, 7-alkyl-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-ones undergo a ready and stereospecific ring contraction when treated with an aqueous base. rsc.org However, the corresponding 7-exo-chloro epimers exhibit a greater reluctance to undergo this transformation due to conformational factors. rsc.org The reaction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols with a base also results in a stereospecific ring contraction to yield 6-chlorobicyclo[3.1.0]hex-2-en-6-carbaldehydes. rsc.org

Ring Expansion:

Conversely, ring expansion methodologies provide another avenue to the bicyclo[3.2.0]heptane skeleton. Acid-catalyzed rearrangements of bicyclo[3.1.1]heptane derivatives can lead to the formation of the bicyclo[3.2.0]heptanone framework. researchgate.net For example, subjecting 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes to HBr in acetic acid can induce a ring expansion to yield bicyclo[3.3.0]octane derivatives, demonstrating the utility of these reactions in scaffold hopping. arkat-usa.org While direct ring expansion to this compound is less commonly reported, the addition of dichlorocarbene (B158193) to bicyclo[3.2.0]hept-2-en-6-one has been shown to yield ring expansion products like 2,2-dichloro-3,3a,6,6a-tetrahydropentalen-1(2H)-one instead of the expected simple addition product. dergipark.org.tr

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, particularly ketoreductases and lipases, are widely used for the asymmetric synthesis and resolution of bicyclic ketones, providing access to enantiomerically pure compounds that are valuable as pharmaceutical intermediates. researchgate.netfrontiersin.org

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. In the context of this compound, specific enzymes can selectively reduce one enantiomer, allowing for the separation of the resulting alcohol from the unreacted ketone enantiomer.

A key example involves the use of 3α,20β-hydroxysteroid dehydrogenase (HSDH) from Streptomyces hydrogenans. frontiersin.orggoogle.com This enzyme catalyzes the reduction of racemic 7-endo-chlorobicyclo[3.2.0]hept-2-en-6-one. The reduction yields exclusively the 6-endo-alcohol. google.com The enzymatic reduction of the 7-endo-chloroketone with HSDH produces the corresponding 6-endo-alcohol with an 82% enantiomeric excess (e.e.). nih.gov The unreacted ketone is recovered as the (1S,5R)-enantiomer, establishing that the major alcohol enantiomer formed is (1R,5S)-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-endo-ol. nih.gov Similarly, the reduction of the 7,7-dichloro ketone with this enzyme system yields the (1R,5S)-alcohol and leaves the (1S,5R)-ketone unreacted. nih.gov

Table 1: Enzymatic Resolution of Substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones

SubstrateEnzyme SystemProductProduct e.e. (%)Unreacted Ketone Enantiomer
(rac)-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-oneHSDH-HLADH(1R,5S)-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-endo-ol82(1S,5R)
(rac)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-oneHSDH-HLADH(1R,5S)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-endo-ol95(1S,5R)

Data sourced from reference nih.gov. HSDH: 3α,20β-hydroxysteroid dehydrogenase; HLADH: Horse Liver Alcohol Dehydrogenase.

The stereoselective bioreduction of prochiral bicyclic ketones or the kinetic resolution of racemic ketones using whole-cell biocatalysts or isolated enzymes is a well-established strategy for producing optically active alcohols and ketones. nih.gov Various microorganisms and purified dehydrogenases have been successfully applied to the reduction of bicyclo[3.2.0]hept-2-en-6-one and its derivatives. rsc.org

For instance, baker's yeast (Saccharomyces cerevisiae) reduces (rac)-bicyclo[3.2.0]hept-2-en-6-one to a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.gov Fungi such as Curvularia lunata and Mortierella ramanniana have been shown to reduce the parent ketone to the 6-endo-alcohol, leaving optically active ketone unreacted. rsc.org

Isolated alcohol dehydrogenases (ADHs) offer more predictable selectivity. The ADH from Thermoanaerobium brockii (TBADH) reduces (rac)-bicyclo[3.2.0]hept-2-en-6-one to give the (1S,5R,6S)-alcohol in high optical purity (>95% e.e.). frontiersin.org In contrast, 3α,20β-hydroxysteroid dehydrogenase (HSDH) shows opposite selectivity for 7-substituted analogues. frontiersin.org

Table 2: Bioreduction of Bicyclic Ketones by Various Biocatalysts

SubstrateBiocatalystMajor Product(s)Notes
(rac)-bicyclo[3.2.0]hept-2-en-6-oneBaker's Yeast(6S)-endo- and (6S)-exo-alcoholsProduct ratio 2.2:1 (endo:exo) nih.gov
(rac)-bicyclo[3.2.0]hept-2-en-6-oneMortierella ramanniana(1S,5R,6S)-endo-alcoholLeaves (1R,5S)-ketone unreacted rsc.org
(rac)-bicyclo[3.2.0]hept-2-en-6-oneTBADH(1S,5R,6S)-alcohol>95% e.e. frontiersin.org
(rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneHSDH(1R,5S,6S)-alcoholHigh optical purity frontiersin.org

While conventional kinetic resolution is limited to a maximum theoretical yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation by combining the enzymatic resolution with in-situ racemization of the starting material. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

A successful DKR process requires that the rate of racemization of the substrate is equal to or faster than the rate of reaction of the faster-reacting enantiomer. For ketones, racemization can often be achieved under mild basic or acidic conditions, which promote enolization and subsequent loss of stereochemistry at the α-carbon. nih.govacs.org

In the synthesis of bicyclic ketones, a DKR process could involve a ketoreductase for the stereoselective reduction and a chemical catalyst (e.g., a base) or a second enzyme (a racemase) to interconvert the ketone enantiomers. nih.govprinceton.edu While specific applications of DKR directly to this compound are not extensively detailed in the provided sources, the principles have been widely applied to other cyclic and bicyclic ketones. princeton.edunih.gov The development of a DKR protocol for this substrate would involve identifying a suitable ketoreductase that selectively reduces one enantiomer and reaction conditions that promote the rapid racemization of the remaining enantiomer without degrading the substrate or product. nih.gov

Stereochemical Aspects and Enantioselective Control in Bicyclo 3.2.0 Hept 2 En 6 One Chemistry

Enantiomeric Excess and Diastereoselectivity in Synthetic Transformations

Achieving high levels of enantiomeric excess (e.e.) and diastereoselectivity is paramount in the synthesis of enantiopure compounds. In the context of 7-chlorobicyclo[3.2.0]hept-2-en-6-one and its derivatives, both enzymatic and chemical methods have been employed to obtain products with high optical purity.

Research has demonstrated that the reduction of 7-endo-chlorobicyclo[3.2.0]hept-2-en-6-one can yield the corresponding 6-endo-alcohol with an enantiomeric excess of 82%. nih.gov The unreacted ketone was recovered as the (1S,5R)-enantiomer, indicating a successful kinetic resolution. nih.gov Similarly, in the synthesis of other bicyclo[3.2.0]heptane systems, high enantiomeric excess has been reported. For instance, the resolution of a racemic bicyclic β-amino alcohol using L-aspartic acid afforded the desired enantiomer in 98% e.e. arkat-usa.org

Diastereoselectivity is also a key consideration. In the [2+2] photocycloaddition reactions used to form the bicyclo[3.2.0]heptane skeleton, the formation of multiple stereoisomers is possible. However, studies have shown that in certain organophotoredox-catalyzed reactions, only two of a possible sixteen stereoisomers were formed and isolated, demonstrating a high degree of diastereoselectivity. mdpi.com The major products are often the cis-anti diastereoisomers. mdpi.com

Table 1: Enantiomeric Excess in Biotransformations of Bicyclo[3.2.0]heptenone Derivatives
SubstrateTransformationProductEnantiomeric Excess (e.e.)Reference
(rac)-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-oneEnzymatic reduction(1R,5S)-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-endo-ol82% nih.gov
(rac)-cis-7-aminobicyclo[3.2.0]hept-2-en-6-olResolution with L-aspartic acid(-)-enantiomer of β-amino alcohol98% arkat-usa.org

Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomes

Chiral auxiliaries and catalysts play a pivotal role in directing the stereochemical course of reactions involving bicyclo[3.2.0]heptenone systems. By temporarily introducing a chiral element, it is possible to achieve high levels of stereocontrol in the formation of new stereocenters.

One effective strategy involves the use of Evans-type chiral oxazolidinones. mdpi.com When attached to an aryl bis-enone substrate, these auxiliaries have been shown to facilitate an enantioenriched synthesis of highly substituted bicyclo[3.2.0]heptanes via a [2+2] photocycloaddition. mdpi.com This approach demonstrates the potential of combining chiral auxiliaries with organophotoredox transformations to control stereochemical outcomes. mdpi.com

Another approach to obtaining enantiomerically pure compounds is through the use of chiral resolving agents. For instance, the reaction of (±)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with enantiomerically pure α-methylbenzylamine leads to the formation of diastereomeric amides. researchgate.net These diastereomers can then be separated chromatographically, and subsequent chemical transformations can remove the chiral auxiliary to yield enantiomerically pure target molecules. researchgate.net

Table 2: Chiral Auxiliaries in the Synthesis of Bicyclo[3.2.0]heptane Derivatives
Chiral AuxiliaryReaction TypeSubstrateKey OutcomeReference
Oxazolidinones[2+2] PhotocycloadditionAryl bis-enonesEnantioenriched bicyclo[3.2.0]heptanes mdpi.com
(+)- or (−)-α-MethylbenzylamineResolution via diastereomeric amides(±)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-oneSeparation of enantiomers researchgate.net

Substrate-Controlled Stereoselectivity in Reactions of this compound

The inherent stereochemistry of the this compound molecule itself can exert a significant influence on the stereochemical outcome of its reactions. The facial accessibility of the carbonyl group and the cyclopentene (B43876) double bond can be different, leading to preferential formation of one stereoisomer over another.

The stereochemistry at the C-7 position, bearing the chlorine atom, is particularly important. The endo and exo epimers of 7-alkyl-7-chlorobicyclo[3.2.0]hept-2-en-6-ones exhibit different reactivity in ring-contraction reactions. rsc.org The 7-endo-chloro epimers undergo ring contraction readily and stereospecifically with aqueous base. rsc.org In contrast, the 7-exo-chloro epimers show an increasing reluctance to undergo this reaction as the size of the alkyl group at C-7 increases. rsc.org This difference in reactivity is attributed to conformational factors. rsc.org

Furthermore, in cycloaddition reactions, the substituent at the 7-position can direct the approach of the incoming reagent. It has been observed that in the cycloaddition of unsymmetrically substituted ketenes to cyclopentadiene (B3395910), the larger substituent tends to occupy the endo-position in the resulting bicyclo[3.2.0]hept-2-en-6-one adduct. researchgate.net This suggests that the ketene (B1206846) participates in the reaction in an antarafacial manner. researchgate.net

Enzyme-Mediated Stereoselective Transformations

Enzymes are highly efficient and selective catalysts that can be employed for the stereoselective transformation of this compound and related compounds. Biocatalysis offers a green and effective alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds.

The enzyme 3α,20β-hydroxysteroid dehydrogenase (HSDH) has been successfully used to catalyze the reduction of 7-chlorobicyclo[3.2.0]hept-2-en-6-ones. nih.govscilit.com In the case of the 7-endo-chloro ketone, the reduction exclusively yields the corresponding 6-endo-alcohol with a high enantiomeric excess of 82%. nih.gov This enzymatic reduction proceeds via a kinetic resolution, where one enantiomer of the racemic ketone is preferentially reduced, leaving the other enantiomer unreacted. frontiersin.orgnih.gov

Other enzymes, such as horse liver alcohol dehydrogenase (HLADH), have also been investigated for the reduction of bicyclo[3.2.0]heptenone systems. nih.gov Fungi have also been employed for the enantioselective Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one, leading to the formation of chiral lactones. researchgate.net The use of whole-cell preparations of fungi and yeasts, such as Mortierella ramanniana and Curvularia lunata, has been shown to be effective in the stereoselective reduction of the parent bicyclo[3.2.0]hept-2-en-6-one. rsc.org

Table 3: Enzyme-Mediated Transformations of Bicyclo[3.2.0]heptenone Derivatives
Enzyme/OrganismSubstrateTransformationProductStereochemical OutcomeReference
3α,20β-Hydroxysteroid dehydrogenase (HSDH)(rac)-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-oneReduction(1R,5S)-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-endo-ol82% e.e. nih.gov
Fungi (e.g., Fusarium sp., Aspergillus sp.)(±)-cis-bicyclo[3.2.0]hept-2-en-6-oneBaeyer-Villiger OxidationChiral lactonesEnantioselective researchgate.net
Mortierella ramanniana(±)-Bicyclo[3.2.0]hept-2-en-6-oneReduction6-endo-alcohol and optically active ketoneKinetic resolution rsc.org

Mechanistic Investigations and Reactivity of 7 Chlorobicyclo 3.2.0 Hept 2 En 6 One

Reaction Pathways of Nucleophilic Attack at the Carbonyl and Halogenated Centers

The reactivity of 7-chlorobicyclo[3.2.0]hept-2-en-6-one towards nucleophiles is dictated by the two primary electrophilic sites: the carbonyl carbon (C-6) and the halogenated carbon (C-7). The course of the reaction—whether it involves attack at the carbonyl, substitution of the chlorine, or rearrangement—is highly dependent on the nature of the nucleophile and, crucially, the stereochemistry at the C-7 position.

Nucleophilic bases, such as hydroxide (B78521) or alkoxides, tend to initiate reactions at the C-7 center. This interaction typically does not result in a simple substitution but rather triggers a more complex rearrangement cascade, most notably the Favorskii rearrangement, which involves the deprotonation of the C-7 position (if a proton is present) or attack at the halogenated carbon, leading to ring contraction (see Section 4.2). rsc.org The stereochemistry of the starting material is paramount; competitive substitution and rearrangement reactions are observed, with the specific pathway depending on the base strength and the C-7 stereochemistry of the ketone. researchgate.net

Direct attack at the carbonyl carbon is also possible, though it can be sterically hindered. For instance, studies have shown that the methyl Grignard reagent does not attack the carbonyl group of 7-endo-t-butyl-7-exo-chlorobicyclo[3.2.0]hept-2-en-6-one, a derivative with significant steric bulk around the reaction center. In contrast, reactions with complex metal hydrides or methylmagnesium iodide on various 7-halo-substituted bicyclo[3.2.0]hept-2-en-6-ones lead to the corresponding alcohols, indicating that carbonyl attack is feasible with less hindered nucleophiles. researchgate.net

Ring Contraction and Rearrangement Mechanisms

One of the most characteristic reactions of this compound and its derivatives is the base-catalyzed ring contraction to form bicyclo[3.1.0]hexane systems. This transformation proceeds via a quasi-Favorskii rearrangement. researchgate.net The mechanism is initiated by the attack of a base, such as aqueous sodium hydroxide, on the α-haloketone.

For 7-alkyl-7-chlorobicyclo[3.2.0]hept-2-en-6-ones, the reaction is highly stereospecific. The 7-endo-chloro epimers readily undergo ring contraction in excellent yields to produce 6-exo-alkylbicyclo[3.1.0]hex-2-ene-6-carboxylic acids. rsc.org Conversely, the 7-exo-chloro epimers exhibit a marked reluctance to undergo the same rearrangement, a phenomenon attributed to conformational factors. rsc.org As the steric bulk of the alkyl group on the 7-exo-chloro epimer increases, the formation of 2-alkyltropones becomes a competing reaction pathway. rsc.org

The rearrangement is also observed in the corresponding alcohols. For example, the epimeric 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols undergo a stereospecific ring contraction with aqueous base to yield 6-chlorobicyclo[3.1.0]hex-2-en-6-carbaldehydes. rsc.org This reaction is understood to involve a bent cyclobutane (B1203170) ring where the reacting hydroxyl and chloro groups are positioned in a trans and diequatorial orientation, facilitating the rearrangement. rsc.org

In some cases, the bicyclic system can undergo a two-carbon ring expansion. Under strong acid conditions (e.g., FSO3H), the parent bicyclo[3.2.0]hept-2-en-7-one isomerizes to cyclohepta-2,4-dienone. researchgate.net However, bicyclo[3.2.0]hept-2-en-6-one itself rearranges under these conditions to yield protonated 1-acetylcyclopentadiene. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations

The stereochemistry of the fused ring system in this compound exerts profound control over its chemical transformations, leading to high levels of regioselectivity and stereoselectivity.

As noted previously, the base-catalyzed ring contraction is highly stereospecific. The facility of this Favorskii-type rearrangement is critically dependent on the configuration at C-7. Research has consistently shown that 7-alkyl-7-endo-chloro isomers react readily, whereas the corresponding 7-exo-chloro isomers react sluggishly or via alternative pathways. rsc.org This difference in reactivity highlights the importance of the stereochemical arrangement for the orbital overlap required in the transition state of the rearrangement.

The stereochemical outcome is also evident in the preparation of the title compound. The reduction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with zinc powder in acetic acid proceeds via the C-7 enol. thieme-connect.de This enol intermediate shows a strong preference for protonation from the less-hindered exo-face, leading to the preferential formation of the endo-chloro isomer, 7-endo-chlorobicyclo[3.2.0]hept-2-en-6-one. thieme-connect.de

Electrophilic additions to the double bond also proceed with high stereoselectivity. The bromination of the parent bicyclo[3.2.0]hept-2-en-6-one system occurs via the preferential formation of an intermediate bromonium ion on the convex exo-face of the cyclopentene (B43876) ring. This directs the subsequent nucleophilic attack to the endo-face, resulting in 2-exo-bromo-3-endo-substituted products.

Stereoselectivity in Reactions of Bicyclo[3.2.0]hept-2-en-6-one Derivatives
ReactantReagent/ConditionsKey TransformationMajor Product StereochemistryReference
7-Alkyl-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-oneAqueous NaOHRing Contraction6-exo-Alkylbicyclo[3.1.0]hex-2-ene-6-carboxylic acid rsc.org
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-oneZn / Acetic AcidReduction7-endo-Chlorobicyclo[3.2.0]hept-2-en-6-one thieme-connect.de
Bicyclo[3.2.0]hept-2-en-6-oneBromine in various solventsElectrophilic Addition2-exo-Bromo-3-endo-substituted bicycloheptanone

Photochemical Reactivity within Bicyclo[3.2.0]hept-2-en-6-one Systems

The photochemical behavior of the bicyclo[3.2.0]heptenone core is rich and has been exploited in synthetic chemistry, notably in the synthesis of prostaglandins (B1171923). rsc.org The strained four-membered ring makes these systems susceptible to various photochemical rearrangements. Upon UV irradiation, these compounds can undergo Norrish Type I cleavage, where the bond between the carbonyl carbon and an adjacent alpha-carbon is broken homolytically to form a biradical intermediate. This intermediate can then recombine in different ways to yield rearranged products.

A common photochemical pathway is a 1,3-acyl migration, which can convert a bicyclo[3.2.0]heptenone into a bicyclo[2.2.1]heptenone isomer. oup.com The irradiation of bicyclo[3.2.0]heptan-6-one derivatives in aqueous solution is a key step in some synthetic routes, leading to ring-opened or rearranged products that can be further elaborated. rsc.orgrsc.org For example, the irradiation of polysubstituted 2,6-cycloheptadien-1-ones, which can be considered valence isomers of the bicyclo[3.2.0] system, gives bicyclo[3.2.0]hept-3-en-2-ones (lumiketone-type products) via a triplet excited state. These products can then undergo subsequent photoisomerization. oup.com

The specific photochemistry of this compound is not as extensively documented as that of the parent ketone, but the fundamental reactivity of the bicyclo[3.2.0]heptenone core suggests it would be susceptible to similar skeletal rearrangements under photolytic conditions.

Thermal Rearrangements and Valence Isomerizations

Bicyclo[3.2.0]heptene systems can undergo thermally induced skeletal reorganizations, often driven by the release of ring strain. The thermolysis of the parent bicyclo[3.2.0]hept-6-ene proceeds via a conrotatory ring-opening to an (E,Z)-1,3-cycloheptadiene intermediate, with a calculated activation barrier of 35 kcal/mol. nih.gov This intermediate can then isomerize to the more stable (Z,Z)-1,3-cycloheptadiene. nih.gov

Another relevant thermal process is the nih.govnih.gov sigmatropic shift. The gas-phase thermal rearrangement of exo-7-methylbicyclo[3.2.0]hept-2-ene, a structural analog of the title compound, yields 5-methylnorbornene products. lookchem.com This transformation occurs predominantly with inversion of configuration at the migrating carbon (C-7), consistent with an orbital symmetry-allowed suprafacial-inversion pathway for a nih.govnih.gov sigmatropic rearrangement. lookchem.com

Other Notable Transformations (e.g., Baeyer-Villiger Oxidation)

Beyond the reactions discussed, the bicyclo[3.2.0]hept-2-en-6-one scaffold undergoes other significant transformations, with the Baeyer-Villiger oxidation being particularly prominent. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone.

The Baeyer-Villiger oxidation of the parent bicyclo[3.2.0]hept-2-en-6-one is a key step in prostaglandin (B15479496) synthesis and can lead to two regioisomeric lactones: the "normal" product, 2-oxabicyclo[3.3.0]oct-6-en-3-one (often referred to as Corey's lactone), and the "abnormal" product, 3-oxabicyclo[3.3.0]oct-6-en-2-one. researchgate.netucl.ac.uk The reaction can be performed with chemical oxidants like peroxy acids or, more recently, with biocatalysts. youtube.com

Biocatalytic Baeyer-Villiger oxidations, using whole-cell systems (e.g., Acinetobacter calcoaceticus, Fusarium sp., Aspergillus amazonicus) or isolated Baeyer-Villiger monooxygenases (BVMOs), have garnered significant attention. nih.govnih.govjmb.or.kr These enzymatic reactions often exhibit high levels of regio- and enantioselectivity, providing access to optically pure lactones. nih.govrsc.org For instance, different fungal strains can selectively produce either the (+)-(1R,5S) or the (-)-(1S,5R) enantiomer of the lactone. nih.gov The ratio of the regioisomeric lactones and the enantiomeric excess are highly dependent on the substrate's substitution pattern and the specific enzyme used. nih.gov

Another important transformation is the enzymatic reduction of the carbonyl group. The reduction of 7-chlorobicyclo[3.2.0]hept-2-en-6-ones catalyzed by 3α,20β-hydroxysteroid dehydrogenase (HSDH) has been reported. scilit.com This biocatalytic reduction can proceed with high enantioselectivity, allowing for the kinetic resolution of racemic mixtures of the starting chloroketones. nih.gov

Summary of Baeyer-Villiger Oxidation on Bicyclo[3.2.0]hept-2-en-6-one
Catalyst/ReagentSubstrateKey ProductsSelectivity NotedReference
Phenylacetone Monooxygenase (PAMO)(rac)-Bicyclo[3.2.0]hept-2-en-6-one"Normal" and "abnormal" lactonesRegioselective (3:1 normal:abnormal), high enantioselectivity researchgate.net
Aspergillus amazonicus(rac)-Bicyclo[3.2.0]hept-2-en-6-one(-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-oneHigh conversion (85% yield), good enantiomeric excess (70% ee) nih.gov
Fusarium solani(rac)-Bicyclo[3.2.0]hept-2-en-6-one(+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-oneEnantioselective production of the (+)-lactone nih.gov
Recombinant BVMOs in E. coli(rac)-Bicyclo[3.2.0]hept-2-en-6-one2-oxabicyclo[3.3.0]oct-6-en-3-one and 3-oxabicyclo[3.3.0]oct-6-en-2-oneCatalyzes formation of both regioisomeric lactones jmb.or.kr

Synthetic Applications of 7 Chlorobicyclo 3.2.0 Hept 2 En 6 One As a Versatile Building Block

Precursor in Prostanoid and Related Natural Product Synthesis

7-Chlorobicyclo[3.2.0]hept-2-en-6-one and its close analog, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, are highly valued intermediates in the chemoenzymatic and chemical synthesis of prostanoids, a class of lipid compounds with diverse physiological effects. nih.govthieme-connect.de These bicyclic ketones provide a rigid framework that allows for the stereocontrolled introduction of the characteristic cyclopentane (B165970) ring and the two side chains of prostaglandins (B1171923).

The synthetic strategy often involves the initial [2+2] cycloaddition of a ketene (B1206846) with cyclopentadiene (B3395910) to form the bicyclo[3.2.0]heptenone core. thieme-connect.de Subsequent transformations, including reduction of the chloro group(s) and stereoselective reduction of the ketone, lead to key intermediates. thieme-connect.de For instance, the reduction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one is a critical step in the synthesis of Prostaglandin (B15479496) F2α. thieme-connect.de

The versatility of this building block extends beyond prostaglandins to other related natural products. It has been instrumental in the development of synthetic routes to thromboxanes and clavulones, which also feature complex carbocyclic cores. nih.gov The strategic placement of the chloro and keto functionalities on the bicyclo[3.2.0]heptane skeleton allows for a variety of subsequent chemical manipulations to build the intricate structures of these natural products.

Table 1: Prostanoids and Related Natural Products Synthesized from this compound and its Analogs
Target MoleculeKey Synthetic StrategyReference
Prostaglandin F2α[2+2] cycloaddition followed by reduction and functional group manipulation. thieme-connect.de
ThromboxanesUtilization of the bicyclic core to construct the thromboxane (B8750289) ring system. nih.gov
ClavulonesApplication of the bicyclic precursor for the synthesis of the clavulone skeleton. nih.gov

Construction of Diverse Bicyclic and Polycyclic Molecular Scaffolds

The inherent strain and functionality of this compound make it an excellent starting material for the construction of a wide array of bicyclic and polycyclic molecular scaffolds. Ring-rearrangement reactions are a particularly powerful tool in this context, allowing for the transformation of the initial [3.2.0] system into other valuable carbocyclic frameworks.

One of the most notable transformations is the stereospecific ring contraction of 7-chlorobicyclo[3.2.0]hept-2-en-6-ones and their derivatives. rsc.orgresearchgate.net Treatment of the corresponding alcohols with a base can induce a rearrangement to yield bicyclo[3.1.0]hex-2-ene-6-carbaldehydes. rsc.org This reaction provides a direct route to the bicyclo[3.1.0]hexane skeleton, which is a common motif in natural products and medicinal chemistry.

Furthermore, acid-catalyzed ring expansion reactions have been reported, converting the bicyclo[3.2.0]heptanone framework into cycloheptenone and cycloheptadienone (B157435) derivatives. researchgate.net For example, treatment of bicyclo[3.2.0]hept-2-en-6-one with diazomethane (B1218177) in the presence of a Lewis acid can lead to the formation of bicyclo[3.3.0]oct-2-en-6-one through a one-carbon ring expansion. ugent.be These rearrangements open up avenues to larger and more complex ring systems that would be challenging to synthesize through other methods. The synthesis of 2-chromanone-fused bicyclo[3.2.0]heptenones has also been achieved through phosphine-mediated tandem reactions, further demonstrating the versatility of this scaffold. rsc.org

Table 2: Examples of Bicyclic and Polycyclic Scaffolds Derived from this compound
Derived ScaffoldSynthetic TransformationReference
Bicyclo[3.1.0]hexaneBase-induced ring contraction of the corresponding alcohol. rsc.orgresearchgate.net
Bicyclo[3.3.0]octaneDiazomethane-mediated ring expansion. ugent.be
CycloheptenoneAcid-catalyzed two-carbon ring expansion. researchgate.net
2-Chromanone-fused bicyclo[3.2.0]heptenonePhosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reaction. rsc.org

Role in the Synthesis of Biologically Active Compound Analogs

The synthetic accessibility and modifiable nature of the this compound scaffold have been leveraged for the synthesis of a variety of biologically active compound analogs beyond prostanoids.

Recent research has demonstrated the utility of derivatives of this scaffold in generating compounds with potential anticancer activity. For instance, (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones, synthesized from a reduced form of the dichlorinated analog, have shown anti-proliferative activities against rat brain tumor and human cervical carcinoma cell lines. dergipark.org.tr Specifically, a chloro-substituted derivative exhibited significant activity against C6 cell lines, while a methyl-substituted analog was most active against HeLa cells. dergipark.org.tr

The bicyclo[3.2.0]heptane and related bicyclo[3.3.0]octane ring systems derived from this precursor have also been investigated as potential inhibitors of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis. lookchem.com Additionally, the bicyclo[3.1.0]hex-2-ene core, accessible through ring contraction, has been used to synthesize novel chiral amino acid derivatives that are valuable building blocks in medicinal chemistry. researchgate.net

Derivatization Strategies for Functional Group Transformation

Introduction of Reporter Groups for Analytical Detection

The introduction of reporter groups, such as fluorescent tags or biotin, is a crucial strategy for studying the biological activity and mechanism of action of small molecules. While the direct derivatization of this compound with such reporter groups is not extensively documented in the available literature, the functional handles present on the molecule and its derivatives offer potential sites for such modifications. The ketone functionality, for instance, could be a target for the introduction of fluorescent hydrazines or amines. Similarly, the double bond could be functionalized to introduce a linker for biotinylation. Although specific examples for this particular scaffold are scarce, the general principles of bioconjugation chemistry could be applied. For example, the synthesis of novel chiral fluorescent probes based on other frameworks for the enantioselective recognition of amino acids has been reported, highlighting the feasibility of such approaches. nih.gov

Chemical Modification for Scaffold Diversity

The chemical modification of the this compound scaffold is a key strategy for generating molecular diversity. As previously discussed, ring contraction and ring expansion reactions are powerful methods for altering the core bicyclic system. rsc.orgugent.bersc.org

Beyond these rearrangements, the chlorine and ketone functionalities offer numerous opportunities for modification. The chlorine atom can be reductively removed or substituted, providing access to a range of 7-substituted analogs. rsc.org The ketone can undergo reduction to the corresponding alcohol with high stereoselectivity, which can then be further functionalized. scilit.com The enone system allows for conjugate addition reactions, enabling the introduction of various substituents at the C-3 position. Furthermore, the synthesis of tropolone, a seven-membered aromatic ring system, can be achieved from 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one through a hydrolysis and rearrangement sequence in the presence of a base. orgsyn.org These diverse chemical transformations underscore the value of this compound as a versatile platform for the synthesis of a wide range of complex and functionally diverse molecules.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding within a molecule. While specific comprehensive studies on 7-Chlorobicyclo[3.2.0]hept-2-en-6-one are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on related halogenated ketenes and bicyclic systems.

Theoretical calculations, such as those at the HF/6-31* level, have been used to determine the thermodynamic stability of halogen-substituted ketenes, which are precursors in the synthesis of this compound. These studies indicate that chloroketene is destabilized relative to ketene (B1206846), a factor that influences its reactivity in cycloaddition reactions. The electronic properties of the final bicyclic product are a direct consequence of the electronic nature of its constituent parts and the stereochemistry of the cycloaddition.

For the bicyclo[3.2.0]hept-2-en-6-one framework, quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into:

Molecular Orbital (MO) Theory: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict the sites of electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is also a key indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: This method allows for the investigation of charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions within the molecule. For instance, NBO analysis could elucidate the nature of the C-Cl bond and the influence of the electronegative chlorine atom on the electron density of the cyclobutanone (B123998) ring.

Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to characterize the nature of chemical bonds, including the C-Cl, C=O, and C=C bonds within this compound, by analyzing the topology of the electron density.

While direct data is scarce, the application of these well-established quantum mechanical methods would be invaluable in providing a complete picture of the electronic structure and bonding in this compound.

Molecular Dynamics Simulations and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its reactivity. Molecular dynamics (MD) simulations and other conformational analysis techniques can be employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Experimental equilibration studies on related 7-alkylbicyclo[3.2.0]hept-2-en-6-ones have shown that the preferred configuration of the substituent at the C7 position is influenced by the nature of the bicyclic system. rsc.org For the unsaturated bicyclo[3.2.0]hept-2-en-6-one ring system, a larger alkyl group at C7 prefers the endo-configuration. rsc.org In contrast, for the saturated 2,3-dihydro derivatives, the exo-configuration is favored. rsc.org However, the energy differences between the endo- and exo-epimers in both systems are small. rsc.org

Base-catalyzed epimerization studies on various 7-monosubstituted bicyclo[3.2.0]hept-2-en-6-ones have provided quantitative data on the endo/exo equilibrium mixtures, highlighting an unexpected thermodynamic stability for some endo-isomers. researchgate.net For this compound, the endo/exo ratio at equilibrium is 87:13. researchgate.net

Substituent (R) at C7endo/exo Ratio
F89/11
Cl 87/13
CH₃76/24
CH₂CH₃65/35
CH(CH₃)₂57/43
C(CH₃)₃10/90
C₆H₅66/34
Data from base-catalyzed epimerization of 7-monosubstituted bicyclo[3.2.0]hept-2-en-6-ones. researchgate.net

Molecular dynamics simulations could provide a more dynamic picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the accessible conformations, the energy barriers between them, and the influence of solvent on the conformational equilibrium. Such simulations would be instrumental in rationalizing the observed stereoselectivity in its reactions.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions. For this compound, computational methods can be used to study various transformations, such as ring contractions, rearrangements, and nucleophilic additions.

The stereospecific ring contraction of 7-alkyl-7-chlorobicyclo[3.2.0]hept-2-en-6-ones with aqueous base is a well-documented reaction. rsc.org The reactivity is influenced by conformational factors, with the 7-exo-chloro-epimers showing a reluctance to undergo ring contraction as the size of the alkyl group increases. rsc.org DFT calculations could be employed to model the reaction pathway of this ring contraction. By locating the transition state structures and calculating the activation energies for both the endo- and exo-chloro isomers, a deeper understanding of the observed stereospecificity and reactivity trends could be achieved.

Furthermore, the acid-catalyzed rearrangements of bicyclo[3.2.0]heptanone derivatives have been studied. researchgate.net In strong acids, these compounds can undergo clean isomerizations to form seven-membered ring ketones. researchgate.net Computational modeling of these reactions would involve identifying the key carbocation intermediates and the transition states connecting them. This would help to rationalize the observed product distributions and provide insights into the reaction mechanism.

Recent advances in computational kinetics, such as the development of new hybrid Hartree-Fock-density functional (HF-DF) models like MPW1K, have significantly improved the accuracy of calculating reaction barrier heights. researchgate.net The application of such methods to the reactions of this compound would provide reliable predictions of reaction rates and mechanisms.

Spectroscopic Property Calculations for Structural Prediction

The calculation of spectroscopic properties is a valuable application of computational chemistry for the confirmation and prediction of molecular structures. For this compound, theoretical calculations of NMR, IR, and other spectroscopic data can be compared with experimental spectra to validate the assigned structure.

A complete analysis of the ¹H NMR spectra of bicyclo[3.2.0]hept-2-en-6-one and its 7,7-dimethyl, 7,7-dichloro, and 7-endo-chloro derivatives has been reported. researchgate.net The detailed chemical shifts and coupling constants obtained from such analyses provide a rich dataset for comparison with computationally predicted values.

Table of ¹H NMR Data for 7-endo-Chlorobicyclo[3.2.0]hept-2-en-6-one (Specific chemical shifts (δ) and coupling constants (J) would be presented here based on the detailed analysis from the cited literature.)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts with a high degree of accuracy. By performing GIAO calculations at an appropriate level of theory (e.g., DFT with a suitable basis set), the ¹H and ¹³C NMR spectra of this compound can be simulated. Discrepancies between the calculated and experimental spectra can often be resolved by considering different possible conformations or stereoisomers, thus aiding in the definitive structural assignment.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of 7 Chlorobicyclo 3.2.0 Hept 2 En 6 One and Its Derivatives

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds with the same nominal mass. For 7-Chlorobicyclo[3.2.0]hept-2-en-6-one (C₇H₇ClO), HRMS can confirm its molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 1: HRMS Data for this compound

Molecular IonCalculated Exact Mass (Da)Observed Mass (Da)Mass Error (ppm)
[C₇H₇³⁵ClO]⁺142.01854Hypothetical Data< 5
[C₇H₇³⁷ClO]⁺144.01559Hypothetical Data< 5

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce smaller product ions. wikipedia.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing information about its functional groups and connectivity. wikipedia.orgnih.gov In the case of this compound, fragmentation is expected to be initiated at the weaker bonds or involve characteristic losses of small neutral molecules.

Key fragmentation pathways can be proposed:

Loss of CO: A common fragmentation for cyclic ketones is the neutral loss of carbon monoxide (28 Da).

Loss of Cl: Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical (35 or 37 Da).

Retro-Diels-Alder (RDA) type reactions: Bicyclic systems can undergo characteristic ring-opening and fragmentation reactions. For this molecule, a retro [2+2] cycloaddition could lead to the loss of chloroketene (CHClO) or cyclopentadiene (B3395910).

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)
142 ([M]⁺ for ³⁵Cl)CO114
142 ([M]⁺ for ³⁵Cl)Cl107
142 ([M]⁺ for ³⁵Cl)HCl106
142 ([M]⁺ for ³⁵Cl)C₂H₂O (ketene)100

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for 3D Structural Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. rsc.org It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution as they drift through a gas-filled chamber. rsc.orgnih.gov This provides a collision cross-section (CCS) value, which is a measure of the ion's three-dimensional shape.

This technique is particularly valuable for distinguishing between isomers that are indistinguishable by mass alone, such as the endo and exo stereoisomers of this compound. rsc.orgrsc.org The different spatial arrangements of the chlorine atom in these isomers would result in slightly different CCS values, allowing for their separation and individual characterization. nih.gov

Table 3: Conceptual IMS-MS Data for Isomers of this compound

IsomerMass-to-Charge Ratio (m/z)Collision Cross Section (CCS)
exo-7-Chlorobicyclo[3.2.0]hept-2-en-6-one142CCS₁
endo-7-Chlorobicyclo[3.2.0]hept-2-en-6-one142CCS₂ (where CCS₁ ≠ CCS₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

A combination of 1D and 2D NMR experiments is used to fully assign the structure of this compound. unimi.itethz.ch

¹H NMR: Provides information about the number of different types of protons and their chemical environment.

¹³C NMR: Shows the number of different types of carbon atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which protons are close to each other in space, providing key information about stereochemistry. nih.gov

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
1~55-60~3.5-4.0m
2~130-135~5.8-6.2m
3~125-130~5.7-6.1m
4~30-35~2.5-3.0m
5~45-50~3.8-4.3m
6~200-205 (C=O)--
7~65-70~4.5-5.0d

Note: Values are approximate and can vary based on the solvent and specific stereoisomer. dntb.gov.uaresearchgate.net

Stereochemical Assignment through NMR Parameters (Coupling Constants, Chemical Shifts)

NMR is essential for determining the relative stereochemistry of the molecule, specifically the orientation of the chlorine atom at the C-7 position. This is achieved by analyzing coupling constants and subtle differences in chemical shifts. nih.gov

Coupling Constants (J): The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. oup.com By measuring the coupling constants between H-7 and the bridgehead protons (H-1 and H-5), the dihedral angles can be estimated, thus establishing the endo or exo configuration. For example, a larger coupling constant might be expected for one isomer versus the other due to a more favorable dihedral angle for orbital overlap. libretexts.org

Chemical Shifts: The chemical shift of a proton is influenced by its spatial environment. In bicyclic systems, protons in an exo position are often shielded (shifted to a lower ppm value) compared to those in an endo position, or vice versa, due to the magnetic anisotropy of nearby pi systems (like the C=C or C=O bonds) or steric compression effects. nih.gov For instance, the chemical shift of the H-5 proton is known to be at a lower field when a 7-exo-chloro group is present. rsc.org Nuclear Overhauser Effect (NOE) experiments can provide definitive proof by showing spatial proximity between protons that would only be close in one specific stereoisomer.

Solvent-Induced Shift Analysis in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Aromatic Solvent-Induced Shift (ASIS) analysis, which examines the change in chemical shifts of protons when the solvent is changed from a standard isotropic solvent (like chloroform-d, CDCl₃) to an anisotropic aromatic solvent (like benzene-d₆, C₆D₆), provides valuable information about the spatial arrangement of protons relative to polar functional groups, such as the carbonyl group in this compound.

The interaction between the electron-rich aromatic solvent and the electron-deficient regions of the solute molecule leads to differential shielding or deshielding of nearby protons. Protons located on the same side of a reference plane as the interacting solvent molecule experience a significant upfield shift (shielding), while those on the opposite side may experience a downfield shift (deshielding).

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in C₆D₆ (ppm)Solvent-Induced Shift (Δδ) (ppm)
H14.103.85+0.25
H25.955.78+0.17
H35.805.65+0.15
H4 (exo)2.852.40+0.45
H4 (endo)2.402.10+0.30
H53.603.20+0.40
H7 (exo)4.504.15+0.35

Note: The data in the table is illustrative, based on typical values reported for 7-endo-chlorobicyclo[3.2.0]hept-2-en-6-one and related derivatives. dntb.gov.uaresearchgate.net Actual values may vary based on experimental conditions.

Other Spectroscopic Methods

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its key functional groups: the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C) of the cyclopentene (B43876) ring.

A key diagnostic feature is the position of the carbonyl stretching vibration. For ketones incorporated into a strained four-membered ring (cyclobutanone), the C=O stretching frequency is significantly higher than that of a typical acyclic ketone (ca. 1715 cm⁻¹). pg.edu.pl This is due to the increased s-character of the C-C bonds in the strained ring, which strengthens the C=O bond. In bicyclo[3.2.0]hept-2-en-6-one systems, this absorption is typically observed in the range of 1760–1785 cm⁻¹. For instance, the related 7-endo-phenyl-7-chloro-bicyclo[3.2.0]hept-2-en-6-one shows a characteristic C=O absorption at 1763 cm⁻¹. rsc.org The C=C stretching vibration of the double bond in the five-membered ring typically appears in the 1610–1640 cm⁻¹ region.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Significance
C=O (Ketone)Stretch1760 - 1785Characteristic of a strained cyclobutanone (B123998) ring system. pg.edu.pl
C=C (Alkene)Stretch1610 - 1640Indicates the presence of the cyclopentene double bond.
=C-HStretch3010 - 3095Confirms vinylic protons on the double bond.
C-ClStretch600 - 800Indicates the presence of the chloro substituent.

Since this compound is a chiral molecule, existing as a pair of enantiomers, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for assessing enantiomeric purity and assigning absolute configuration. mdpi.com These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by the chiral sample. encyclopedia.pubnih.gov

The ECD spectrum of a chiral ketone is often dominated by the n→π* transition of the carbonyl chromophore, which typically gives rise to a characteristic Cotton effect. The sign of this Cotton effect (positive or negative) can be correlated with the absolute configuration of the molecule using empirical rules like the Octant Rule. Enantiomers will exhibit mirror-image ECD and ORD curves. encyclopedia.pub Therefore, these techniques are highly sensitive to the stereochemical environment.

For enantiomeric purity assessment, the specific rotation [α] at a standard wavelength (e.g., the sodium D-line, 589 nm) can be measured. A pure enantiomer will have a specific, non-zero rotation value, while a racemic mixture will have a value of zero. The enantiomeric excess (ee) of a sample can be calculated by comparing its measured specific rotation to the known specific rotation of the pure enantiomer. ORD provides more information by measuring the rotation across a range of wavelengths, which can enhance the accuracy of the analysis, especially near an absorption band where the rotation changes dramatically (the Cotton effect). researchgate.net

TechniquePrincipleApplication for this compound
Optical Rotatory Dispersion (ORD)Measures the variation of optical rotation with the wavelength of light.Determination of specific rotation [α] and enantiomeric excess (ee); assignment of absolute configuration based on the sign of the Cotton effect. researchgate.net
Electronic Circular Dichroism (ECD)Measures the differential absorption of left- and right-circularly polarized light.Provides detailed information on the stereochemistry of the chromophore; enantiomers give mirror-image spectra, allowing for purity assessment and configurational assignment. mdpi.com

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and confirming its identity.

In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention time (the time it takes for the compound to elute from the column) is a characteristic property that can be used for identification under specific analytical conditions.

The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak (M⁺) confirms the molecular weight of the compound. For this compound (C₇H₇ClO), the molecular ion peak would appear as a characteristic isotopic cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for this molecule would include the loss of a chlorine radical (•Cl), the loss of carbon monoxide (CO), and retro-cycloaddition reactions, which provide further structural confirmation.

ParameterDescriptionApplication for this compound
Retention Time (RT)Time taken for the compound to pass through the GC column.Used for compound identification and purity assessment; a single sharp peak indicates a pure compound.
Molecular Ion (M⁺)Peak corresponding to the intact molecule's mass.Confirms the molecular weight (nominal mass 142 for ³⁵Cl). Shows an M+2 peak at ~1/3 the intensity, characteristic of a single chlorine atom.
Fragmentation PatternCharacteristic fragments produced upon ionization.Provides structural information (e.g., peaks corresponding to [M-Cl]⁺, [M-CO]⁺).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and purification of compounds. It is particularly valuable for the analysis of bicyclo[3.2.0]heptenone derivatives, including the separation of enantiomers. nih.gov

For analytical purposes, HPLC can be used to determine the purity of a sample of this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase, propelled by a liquid mobile phase. Separation is achieved based on the differential partitioning of the compound between the two phases. A UV detector is commonly used for detection, as the α,β-unsaturated ketone chromophore absorbs UV light. A single, sharp peak in the chromatogram indicates a high degree of purity.

For preparative separations, larger columns and higher flow rates are used to isolate larger quantities of the desired compound from a reaction mixture. Furthermore, chiral HPLC is the method of choice for separating the enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different retention times. This allows for both the analytical determination of enantiomeric excess and the preparative isolation of pure enantiomers. google.com

HPLC ModeTypical Stationary PhaseTypical Mobile PhaseDetectorApplication
Normal Phase (Analytical)Silica (e.g., Zorbax SIL)n-Hexane/IsopropanolUV (e.g., 225 nm)Purity assessment, separation of isomers. kirj.ee
Chiral (Analytical/Preparative)Chiral Stationary Phase (e.g., Daicel Chiralpak)Hexane/EthanolUV (e.g., 215 nm)Separation of enantiomers, determination of enantiomeric purity. google.com
PreparativeSilica (e.g., Separon SGX)Chloroform/EthanolUV (e.g., 254 nm)Isolation and purification of the compound from reaction mixtures. kirj.ee

Future Perspectives and Emerging Research Avenues in 7 Chlorobicyclo 3.2.0 Hept 2 En 6 One Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The future synthesis of 7-chlorobicyclo[3.2.0]hept-2-en-6-one and its derivatives is increasingly being guided by the principles of green and sustainable chemistry. These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key advancements in this area focus on alternative energy sources and greener reaction media.

Microwave-assisted synthesis represents a significant advancement, offering dramatically reduced reaction times, increased yields, and often higher product purity compared to conventional heating methods. The use of microwave irradiation can promote efficient energy transfer directly to the reacting molecules, leading to rapid and uniform heating. This technique has been successfully applied to a wide range of organic transformations and holds considerable promise for the synthesis of complex bicyclic systems. Another area of development is the replacement of traditional, often toxic, organic solvents with more environmentally benign alternatives. Research into "neoteric solvents" such as ionic liquids and supercritical fluids is ongoing. These solvents can offer unique reactivity and selectivity profiles while reducing volatile organic compound (VOC) emissions.

Furthermore, the principles of atom economy are being more rigorously applied to synthetic design. This involves developing reactions that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. One-pot and multi-component reactions, which allow for the synthesis of complex molecules in a single step without isolating intermediates, are prime examples of this approach and are ripe for application in the synthesis of bicyclo[3.2.0]heptenone frameworks. The development of such processes for this compound would represent a significant step towards a more sustainable manufacturing process.

Novel Biocatalytic Pathways for Highly Selective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. For a chiral molecule like this compound, achieving high stereoselectivity is crucial, and enzymes are exceptionally well-suited for this challenge.

The use of whole-cell biocatalysts, such as fungi and yeasts, is another promising avenue. Organisms like Curvularia lunata and Mortierella ramanniana have been shown to reduce the parent (rac)-bicyclo[3.2.0]hept-2-en-6-one to a single 6-endo-alcohol, leaving behind the optically active unreacted ketone. This kinetic resolution is a powerful method for separating enantiomers. Future research will likely focus on discovering and engineering new enzymes with tailored substrate specificities and enhanced stability, potentially through techniques like directed evolution. The development of "designer" enzymes could allow for the synthesis of a wide array of specific stereoisomers of this compound derivatives on demand.

Table 1: Examples of Biocatalytic Reductions of Bicyclo[3.2.0]hept-2-en-6-one Derivatives
SubstrateBiocatalystProductKey FindingReference
(rac)-7-endo-Chlorobicyclo[3.2.0]hept-2-en-6-oneHydroxysteroid Dehydrogenase (HSDH)(1R,5S)-7-endo-Chlorobicyclo[3.2.0]hept-2-en-6-endo-olProduces the 6-endo-alcohol with 82% enantiomeric excess. chemcopilot.comworldscientific.com
(rac)-Bicyclo[3.2.0]hept-2-en-6-oneMortierella ramanniana (fungus)6-endo-(1S,5R,6S)-Bicyclo[3.2.0]hept-2-en-6-olHighly selective reduction to a single endo-alcohol, enabling kinetic resolution.
(rac)-Bicyclo[3.2.0]hept-2-en-6-oneBakers' yeast (Saccharomyces cerevisiae)Mixture of (6S)-endo- and (6S)-exo-alcoholsDemonstrates product enantioselectivity but lower diastereoselectivity. chemcopilot.com
(rac)-7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-oneHSDH and Horse Liver Alcohol Dehydrogenase (HLADH)(1R,5S)-7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-endo-olCo-immobilized enzymes showed good stability and produced the alcohol with 95% e.e. chemcopilot.com

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

A significant challenge in the chemistry of bicyclo[3.2.0]heptenones is controlling stereoselectivity. Machine learning models are now being developed to quantitatively predict the stereochemical outcome of reactions. researchgate.netarxiv.org By inputting features of the reactants, catalysts, and solvents, these models can predict the enantiomeric or diastereomeric ratio of a product with increasing accuracy. researchgate.netarxiv.org This predictive power can drastically reduce the amount of trial-and-error experimentation required, saving time and resources.

Furthermore, AI can be integrated with biocatalysis research. Computational tools like RetroBioCat are being developed to aid in the design of multi-step enzymatic cascades. worldscientific.comnih.gov Such programs use a database of known enzymatic reactions to propose biosynthetic pathways to a target molecule. This approach could be used to design novel, de novo pathways for producing this compound or its derivatives from simple precursors, combining the predictive power of AI with the synthetic efficiency of biocatalysis.

Expanding the Scope of Synthetic Applications in Chemical Biology

Structure-Activity Relationship Studies of Bicyclo[3.2.0]hept-2-en-6-one Derivatives

Understanding how structural modifications to a core molecule affect its biological activity is fundamental to drug discovery and the development of agrochemicals. Structure-activity relationship (SAR) studies on derivatives of the bicyclo[3.2.0]hept-2-en-6-one framework are an emerging area of research. These studies systematically alter parts of the molecule and assess the impact on a specific biological effect.

A recent study investigated the anti-proliferative activities of a series of (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one derivatives. researchgate.net By varying the substituents on the aryl rings, researchers were able to identify compounds with potent activity against specific cancer cell lines. For instance, a derivative with a chloro substituent on the aryl ring was found to be the most active against C6 rat brain tumor cells, with an IC50 value of 2.45 μM. In contrast, a methyl-substituted derivative was most active against HeLa human cervical carcinoma cells (IC50 = 26.30 μM). researchgate.net These findings highlight that even small changes to the peripheral structure can significantly and selectively alter biological activity.

Future SAR studies will likely explore a wider range of modifications to the bicyclo[3.2.0]heptenone scaffold. This could include altering the substitution at the 7-position, modifying the cyclopentene (B43876) ring, and introducing different functional groups. This systematic exploration, guided by computational modeling and biological screening, will be crucial for optimizing the potency and selectivity of these compounds for specific biological targets, leading to the development of novel therapeutic agents or agricultural products.

Table 2: Structure-Activity Relationship of Bicyclo[3.2.0]heptan-6-one Derivatives Against Cancer Cell Lines researchgate.net
Derivative Core StructureAryl SubstituentCell LineAnti-proliferative Activity (IC50, μM)
(E)-7-Arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one-H (unsubstituted)C6 (Rat Brain Tumor)35.40
4-ChloroC6 (Rat Brain Tumor)2.45
-H (unsubstituted)HeLa (Human Cervical Carcinoma)45.10
4-MethylHeLa (Human Cervical Carcinoma)26.30

Q & A

Q. What are common pitfalls in interpreting NMR spectra of this compound, and how can they be avoided?

  • Methodological Answer: Overlapping signals (e.g., bridgehead vs. allylic protons) may lead to misassignment. Use 2D techniques (HSQC, HMBC) to resolve correlations. Deuterated solvents (e.g., CDCl₃) must be rigorously dried to prevent peak splitting. Always reference internal standards (e.g., TMS) and report solvent-induced shifts .

Q. How can researchers ensure their study on this compound adheres to the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?

  • Methodological Answer:
  • Feasible : Pilot studies to confirm resource availability (e.g., chiral columns).
  • Novel : Literature reviews via SciFinder or Reaxys to identify underexplored reactions.
  • Ethical : Adhere to institutional safety boards for chlorine handling protocols.
  • Relevant : Align with gaps in catalysis or medicinal chemistry literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.